

Application Note: Endpoint Chromogenic Assay for Chymotrypsin Activity

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Compound of Interest

Compound Name: *Suc-Leu-Leu-Val-Tyr-pNA*

Cat. No.: *B1409355*

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Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing proteins in the small intestine. It exhibits specificity for peptide bonds adjacent to aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. The enzymatic activity of chymotrypsin and the efficacy of its inhibitors are of significant interest in various fields, including biochemistry, pharmacology, and drug discovery.

This application note describes a robust and sensitive endpoint colorimetric assay for quantifying chymotrypsin activity. The assay utilizes the chromogenic substrate N-Succinyl-Leu-Leu-Val-Tyr-p-nitroanilide (**Suc-Leu-Leu-Val-Tyr-pNA**). In the presence of chymotrypsin, the substrate is cleaved, releasing the yellow-colored product p-nitroanilide (pNA). The amount of pNA produced is directly proportional to the chymotrypsin activity and can be quantified by measuring the absorbance at 405 nm.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond in **Suc-Leu-Leu-Val-Tyr-pNA** by chymotrypsin, which releases p-nitroanilide. The reaction can be monitored by measuring the increase in absorbance at 405 nm, the wavelength at which pNA has a maximum absorbance. The concentration of the released pNA can be calculated using the Beer-Lambert law, with a known molar extinction coefficient.

Experimental Protocols

Materials and Reagents

- α -Chymotrypsin (from bovine pancreas)
- **Suc-Leu-Leu-Val-Tyr-pNA**
- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl_2 , pH 8.0 at 25°C
- Stop Solution: 30% Acetic Acid
- Dimethyl sulfoxide (DMSO)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, 10 mM CaCl_2 , pH 8.0):
 - Dissolve Tris base and CaCl_2 in deionized water.
 - Adjust the pH to 8.0 with HCl.
 - Store at 4°C.
- Substrate Stock Solution (10 mM **Suc-Leu-Leu-Val-Tyr-pNA**):
 - Dissolve **Suc-Leu-Leu-Val-Tyr-pNA** in DMSO to a final concentration of 10 mM.
 - Store in aliquots at -20°C, protected from light.
- Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α -chymotrypsin in pre-chilled 1 mM HCl to a concentration of 1 mg/mL.

- Store on ice for immediate use or in aliquots at -20°C for long-term storage.
- Working Chymotrypsin Solution:
 - Dilute the chymotrypsin stock solution with Assay Buffer to the desired concentrations (e.g., for a standard curve).

Assay Procedure

- Prepare the Microplate:
 - Add 50 µL of Assay Buffer to each well.
 - Add 25 µL of the working chymotrypsin solution or sample to the appropriate wells.
 - For the blank wells, add 25 µL of Assay Buffer instead of the enzyme solution.
- Prepare Substrate Working Solution:
 - Dilute the 10 mM substrate stock solution with Assay Buffer to a final concentration of 1 mM.
- Initiate the Reaction:
 - Add 25 µL of the 1 mM substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
- Incubation:
 - Incubate the plate at 37°C for a fixed time period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
- Stop the Reaction:
 - After incubation, add 50 µL of Stop Solution (30% Acetic Acid) to each well to terminate the enzymatic reaction.
- Measure Absorbance:

- Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

- Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate pNA Concentration: Use the Beer-Lambert law to determine the concentration of pNA produced:
 - $\text{Concentration (M)} = \text{Absorbance} / (\epsilon \times l)$
 - ϵ (molar extinction coefficient of pNA at 405 nm) = $9,960 \text{ M}^{-1}\text{cm}^{-1}$ [\[1\]](#)
 - l (path length in cm). For a 96-well plate with 150 μL final volume, the path length is typically around 0.4-0.5 cm. Alternatively, a pNA standard curve can be used for more accurate quantification.
- Determine Chymotrypsin Activity: The activity can be expressed as the amount of pNA produced per unit time per amount of enzyme.

Data Presentation

Table 1: Example of a Chymotrypsin Standard Curve

Chymotrypsin Concentration ($\mu\text{g/mL}$)	Corrected Absorbance at 405 nm (Mean \pm SD)
0	0.000 ± 0.005
2	0.150 ± 0.010
4	0.305 ± 0.015
6	0.460 ± 0.020
8	0.615 ± 0.025
10	0.770 ± 0.030

Table 2: Assay Parameters

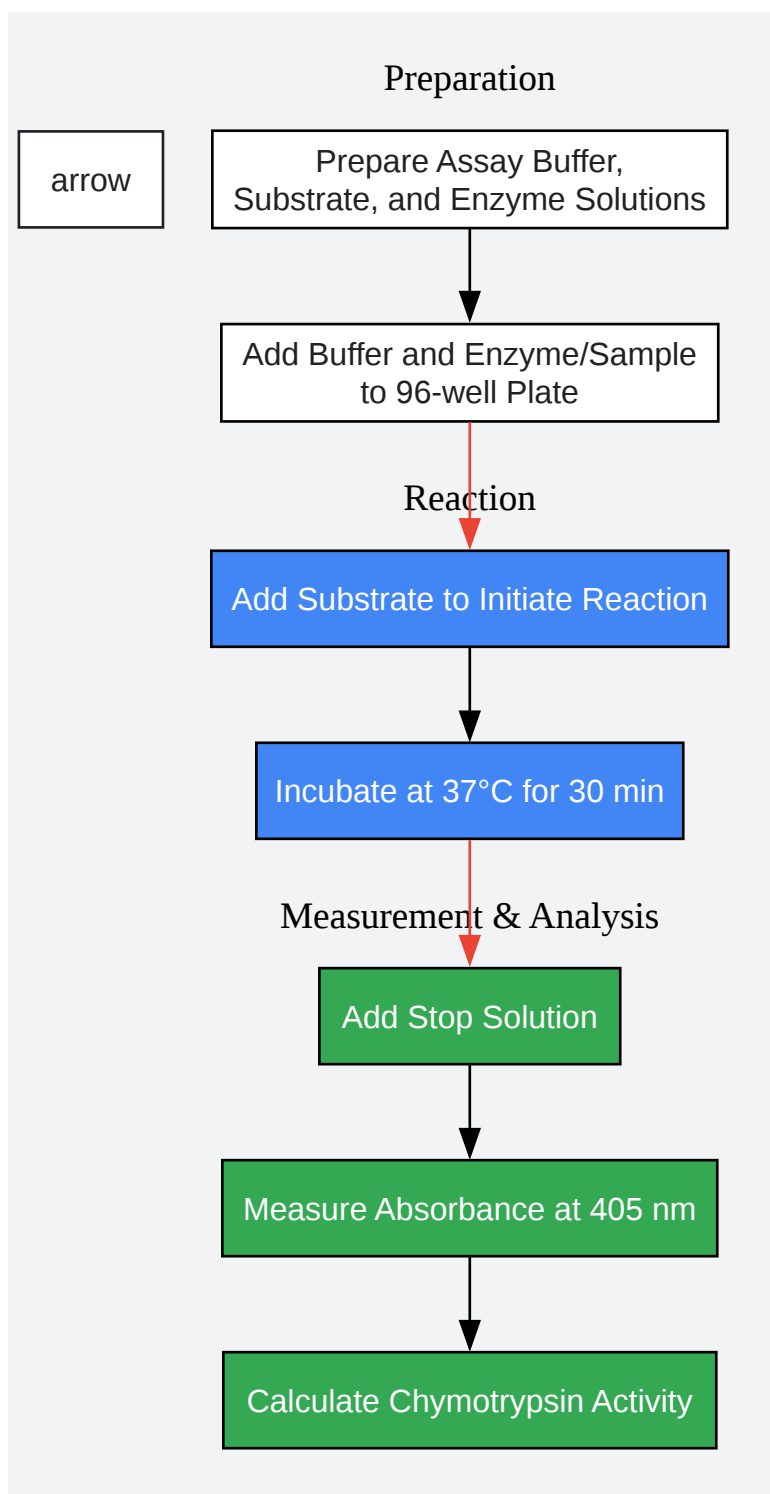
Parameter	Value
Substrate	Suc-Leu-Leu-Val-Tyr-pNA
Final Substrate Concentration	0.25 mM
Enzyme	α -Chymotrypsin
Assay Buffer	50 mM Tris-HCl, 10 mM CaCl ₂ , pH 8.0
Incubation Temperature	37°C
Incubation Time	30 minutes
Stop Solution	30% Acetic Acid
Wavelength for Absorbance Reading	405 nm
Molar Extinction Coefficient of pNA	9,960 M ⁻¹ cm ⁻¹

Mandatory Visualization



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Caption: Enzymatic cleavage of **Suc-Leu-Leu-Val-Tyr-pNA** by chymotrypsin.



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Caption: Workflow for the endpoint chymotrypsin assay.

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References

- 1. Theoretical Basis for Calculation - ChromogenicSubstrates.com [chromogenicsubstrates.com]
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